Physicochemical Divergence: Impact of the Nitro Group on LogP and TPSA vs. 3-(Pyridin-3-yloxy)aniline
The presence of the 3-nitro group in 3-Nitro-5-(pyridin-3-yloxy)aniline substantially increases lipophilicity and polar surface area relative to the non-nitro analog 3-(pyridin-3-yloxy)aniline . Specifically, the target compound exhibits an XLogP3 of 2.42 and a Topological Polar Surface Area (TPSA) of 94 Ų [1], whereas the comparator lacks the nitro group and shows a lower predicted XLogP3 of 1.5–2.0 and a TPSA of ~51 Ų [2]. This 0.7–1.0 unit increase in LogP and ~43 Ų increase in TPSA represent a significant shift in the physicochemical property space, placing the target compound in a distinct region of CNS MPO and Lipinski rule-of-five compliance .
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.42; TPSA = 94 Ų |
| Comparator Or Baseline | 3-(Pyridin-3-yloxy)aniline (CAS 116289-71-5): XLogP3 ~1.5–2.0 (estimated); TPSA = 51 Ų (calculated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7–1.0; ΔTPSA ≈ +43 Ų |
| Conditions | Calculated physicochemical properties from standardized molecular descriptor databases (PubChem, ChemSrc) |
Why This Matters
This quantitative shift in lipophilicity and polar surface area directly influences passive membrane permeability and blood-brain barrier penetration potential, guiding selection for specific CNS or peripheral target programs.
- [1] PubChem. (2025). 3-Nitro-5-(pyridin-3-yloxy)aniline (CID 4084981). Compound Summary. View Source
- [2] PubChem. (2025). 3-(Pyridin-3-yloxy)aniline (CID 134363785). Compound Summary. View Source
